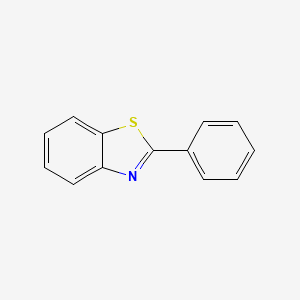

2-Phenylbenzothiazole

描述

Significance of Benzothiazole (B30560) Derivatives in Contemporary Chemical and Biological Sciences

Benzothiazole is a heterocyclic compound composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.govjddtonline.info This structural motif is the foundation for a vast number of derivatives that exhibit a wide spectrum of biological activities, making them a "privileged scaffold" in medicinal chemistry. doaj.orgijsrst.com The versatility of the benzothiazole ring allows for chemical modifications that lead to compounds with diverse therapeutic applications. nih.govijsrst.com

The significance of benzothiazole derivatives is underscored by their numerous pharmacological properties, which include:

Anticancer Activity : Many benzothiazole derivatives have shown potent antitumor effects, becoming a major focus in the development of new cancer therapies. nih.govhep.com.cnnih.gov

Antimicrobial and Antifungal Properties : These compounds have been effective against various bacterial and fungal strains. hep.com.cnpnrjournal.com

Anti-inflammatory Effects : Certain derivatives exhibit significant anti-inflammatory activity. nih.govnih.gov

Neuroprotective and Anticonvulsant Activities : Research has identified benzothiazoles with potential applications in treating neurodegenerative diseases and convulsions. nih.govnih.gov

Other Biological Activities : The range of activities also extends to antiviral, antidiabetic, antioxidant, antitubercular, and analgesic properties. nih.govdoaj.orghep.com.cn

Beyond medicine, the unique fluorescent properties of some benzothiazole derivatives make them valuable in material science, for example, in the development of dyes and labeling agents. solubilityofthings.com This broad utility in both biological and chemical sciences ensures that benzothiazole derivatives remain a subject of intense and ongoing research. ijsrst.comhep.com.cn

Historical Context of 2-Phenylbenzothiazole Research and Key Discoveries

The study of heterocyclic compounds like benzothiazole began to flourish in the mid-19th century with the advancement of organic chemistry. pnrjournal.com A key early development in the synthesis of 2-substituted benzothiazoles was the Jacobson method, which involves the annulation of thiobenzanilides. ut.ac.ir Another historical synthetic route is the Herz reaction. mdpi.com

Initially, research into benzothiazole compounds was driven by their unique chemical structures and reactivity. solubilityofthings.com A pivotal discovery was the potent and selective anticancer activity of certain this compound derivatives, particularly the 2-(4-aminophenyl)benzothiazole series. tandfonline.com This finding spurred a significant wave of research into synthesizing and evaluating new derivatives for cancer therapy. tsijournals.comsphinxsai.com

Another key discovery was the fluorescent nature of this compound and its derivatives. solubilityofthings.com This property, combined with their ability to bind to amyloid-β (Aβ) plaques, led to their exploration as diagnostic imaging agents for Alzheimer's disease. researchgate.netnih.gov This opened up a new and important field of application for these compounds, moving them from purely therapeutic to diagnostic roles.

Current Research Landscape and Emerging Trends of this compound

The current research on this compound is dynamic and multifaceted, with several key trends emerging. The development of novel, efficient, and environmentally friendly synthesis methods remains an active area of investigation. tandfonline.comgoogle.com

Anticancer Drug Development A primary focus of current research is the development of this compound derivatives as anticancer agents. nih.govtandfonline.com Scientists are synthesizing and testing novel compounds with modifications designed to enhance their cytotoxicity against various cancer cell lines. sphinxsai.comnih.govfrontiersin.org Some derivatives have shown remarkable anticancer activity, comparable to or even exceeding that of existing drugs like doxorubicin (B1662922) in certain cell lines. tandfonline.com Research is also exploring their potential as inhibitors of specific enzymes involved in cancer progression, such as microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov

| Compound | Target Cell Lines | Observed Activity | Reference |

|---|---|---|---|

| 2-(4-aminophenyl)benzothiazole series | Various tumor cells | Potent and selective antitumor agents. | tandfonline.com |

| Organometallic ruthenium(II) and osmium(II) complexes of this compound | Cancer cells | Antiproliferative activity in the low μM range, an order of magnitude more potent than the free ligands. | nih.govfrontiersin.org |

| This compound tagged 1,2,3-triazole derivatives | A549, SKOV3, MCF7 | Remarkable anticancer activity; some compounds showed high cytotoxic activity compared to doxorubicin. | tandfonline.com |

| N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide | T47D (breast cancer) | Demonstrated the most potent cytotoxic activity among the series tested. | ut.ac.ir |

Neurodegenerative Disease Research A significant and growing trend is the use of this compound derivatives in the context of Alzheimer's disease. Their ability to bind to amyloid-β aggregates makes them excellent candidates for developing diagnostic tools. nih.govnih.gov Research is heavily focused on creating radiolabeled versions of these compounds for use as Positron Emission Tomography (PET) imaging agents to visualize amyloid plaques in the brain. researchgate.netacs.orgsnmjournals.org For instance, 18F-labeled this compound derivatives have been synthesized and evaluated as promising PET tracers for detecting Aβ deposits. acs.orgnih.gov Some research also explores hybrid molecules that combine the this compound scaffold with other pharmacophores, like tacrine (B349632), to create multi-target agents for potential Alzheimer's therapy. nih.govnih.gov

Materials Science Applications The photophysical properties of this compound are being harnessed in materials science. spiedigitallibrary.orgacs.org Organometallic iridium(III) complexes incorporating this compound ligands are being investigated for their potential as reverse saturable absorption (RSA) materials, which have applications in non-linear optics. spiedigitallibrary.orgacs.org These materials absorb light more strongly in their excited state than their ground state. acs.org Such transition metal chromophores are also of interest for their use in organic light-emitting diodes (OLEDs) and photoredox catalysis. spiedigitallibrary.org

Structure

3D Structure

属性

IUPAC Name |

2-phenyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHOUXSGHYZCNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236946 | |

| Record name | 2-Phenylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey solid; [Acros Organics MSDS] | |

| Record name | 2-Phenylbenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000484 [mmHg] | |

| Record name | 2-Phenylbenzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12229 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

883-93-2 | |

| Record name | 2-Phenylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1854 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO573G4BGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2 Phenylbenzothiazole and Its Derivatives

Classical and Contemporary Synthetic Approaches

The construction of the 2-phenylbenzothiazole scaffold has been achieved through several key synthetic transformations. These methods can be broadly categorized into condensation reactions, transition metal-catalyzed cross-couplings, S-S bond cleavage with subsequent cyclocondensation, and oxidative cycloadditions. Each approach presents distinct advantages regarding substrate scope, reaction conditions, and efficiency.

Condensation Reactions of o-Aminothiophenol and its Derivatives with Aldehydes, Carboxylic Acids, and Nitriles

The condensation of o-aminothiophenol with various carbonyl compounds or their equivalents represents one of the most fundamental and widely employed methods for synthesizing 2-substituted benzothiazoles. google.commdpi.comrsc.org This approach involves the reaction of o-aminothiophenol with aldehydes, carboxylic acids, or nitriles, leading to the formation of the thiazole (B1198619) ring fused to the benzene (B151609) ring. google.commdpi.com

The reaction with aldehydes is a common pathway, often proceeding through the formation of a benzothiazoline (B1199338) intermediate, which is subsequently oxidized to the corresponding this compound. rsc.org Various catalysts and reaction conditions have been explored to improve the efficiency of this condensation. For instance, the use of catalysts like pyrrolidinium (B1226570) ionic liquid under solvent-free conditions at room temperature has been reported to give good to excellent yields in short reaction times. thieme-connect.com Similarly, zinc acetate (B1210297) dihydrate has been shown to be an effective catalyst for the one-pot synthesis of 2-substituted benzothiazoles under solvent-free conditions. scispace.com

Condensation with carboxylic acids is another established route. rsc.orgnih.gov Polyphosphoric acid (PPA) has been traditionally used as both a dehydrating agent and a solvent in this reaction, facilitating the intermolecular condensation. nih.govmdpi.com More recent methods have focused on greener alternatives. For example, a heterogeneous mixture of methanesulfonic acid and silica (B1680970) gel provides an efficient medium for the condensation of carboxylic acids with 2-aminobenzenethiol. mdpi.com

The reaction with nitriles, catalyzed by copper, also provides a pathway to 2-substituted benzothiazoles. mdpi.com

| Reactant with o-Aminothiophenol | Catalyst/Conditions | Yield (%) | Reference |

| Aromatic Aldehydes | Pyrrolidinium ionic liquid, solvent-free, room temp. | Good to Excellent | thieme-connect.com |

| Aromatic Aldehydes | Zn(OAc)₂·2H₂O, solvent-free, 80 °C | 72-96 | scispace.commdpi.com |

| Benzoic Acid | Polyphosphoric Acid (PPA), 220 °C | 50-60 | nih.gov |

| Aromatic Carboxylic Acids | Methanesulfonic acid/Silica gel | High | mdpi.com |

| Nitriles | Copper catalyst | - | mdpi.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of this compound and its derivatives, offering alternative bond-forming strategies. google.comut.ac.ir These methods often involve the cross-coupling of pre-functionalized precursors.

One notable approach is the palladium-catalyzed intramolecular cyclization of 2-halothioanilides. thieme-connect.com This method provides a direct route to the benzothiazole (B30560) core. Another strategy involves the copper-catalyzed cross-coupling of benzothiazole with aryl halides. google.com For instance, a microwave-assisted C-S cross-coupling reaction between 2-(4-bromophenyl)-benzothiazole and various thiols has been developed using a copper(I) iodide catalyst. rsc.org

Furthermore, methods for the direct C-H functionalization of the benzothiazole ring have been developed, which avoid the need for pre-halogenated substrates. rsc.org These reactions typically employ transition metal catalysts to activate the C-H bond at the 2-position of the benzothiazole for subsequent arylation. rsc.org

S-S Bond Cleavage and Cyclocondensation of 2,2'-Diaminodiphenyl Disulfide with Aldehydes

An alternative to using the often unstable o-aminothiophenol is the utilization of its more stable disulfide form, 2,2'-diaminodiphenyl disulfide. google.comnih.gov This approach involves the in-situ cleavage of the S-S bond followed by condensation with an aldehyde. google.com

Several methods have been developed to promote the S-S bond cleavage and subsequent cyclization. For example, a copper-catalyzed reaction of 2,2'-diaminodiphenyl disulfide with aldehydes under aerobic conditions has been reported. researchgate.net Another approach utilizes sodium dithionite (B78146) (Na₂S₂O₄) to mediate the cyclocondensation in water, offering an environmentally benign and inexpensive method. researchgate.net The concept of a metal sulfide (B99878)–disulfide dynamic interchange reaction has also been proposed, where a metal sulfide facilitates the cleavage of the disulfide bond. researchgate.net

More recently, a catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with carbon dioxide in the presence of ammonia (B1221849) borane (B79455) (BH₃NH₃) has been developed for the synthesis of 2-unsubstituted benzothiazoles. nih.gov

Oxidative Cycloaddition Reactions for Multifunctionalized 2-Phenylbenzothiazoles

Oxidative cycloaddition reactions provide a modern and efficient pathway to construct highly substituted this compound derivatives. These reactions often involve the formation of multiple bonds in a single step, leading to complex molecular architectures.

A notable example is the N-heterocyclic carbene (NHC)-catalyzed oxidative [3+3] cycloaddition of β-methyl α,β-unsaturated aldehydes with activated enones bearing a this compound moiety. researchgate.netntu.edu.sg This method allows for the construction of heavily substituted benzene rings fused to the benzothiazole core in good to excellent yields. ntu.edu.sg The reaction proceeds through the formation of a Breslow intermediate and subsequent cascade reactions. researchgate.net

Another approach involves a visible-light-driven, copper(I)-catalyzed aerobic oxidative C(sp)-S coupling reaction of a dimer of 2-aminothiophenol (B119425) with terminal alkynes. rsc.org The resulting alkynyl sulfides can then undergo a "thia-Wolff rearrangement" to form substituted 2-phenylbenzothiazoles. rsc.orgresearchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. mdpi.com Green chemistry principles are increasingly being applied to the synthesis of this compound, focusing on aspects like the use of non-toxic solvents, recyclable catalysts, and energy-efficient reaction conditions. thieme-connect.comrsc.org

Performing reactions under solvent-free conditions is a key aspect of green chemistry as it reduces waste and potential environmental pollution. researchgate.net Several methods for the synthesis of this compound have been adapted to be performed without a solvent.

For example, the condensation of o-aminothiophenol with aromatic aldehydes can be efficiently carried out under solvent-free conditions using catalysts such as pyrrolidinium ionic liquid or Zn(OAc)₂·2H₂O. thieme-connect.commdpi.com Similarly, the reaction of o-aminothiophenol with N-protected amino acids using molecular iodine as a catalyst proceeds efficiently in the absence of a solvent. nih.gov A copper-catalyzed "one-pot" ball milling method has also been developed for the synthesis of this compound from 2,2'-diaminodiphenyl disulfide and benzaldehyde (B42025) at room temperature without any solvent. google.com This mechanochemical approach is simple, economical, and environmentally friendly. google.comtandfonline.com Deep eutectic solvents (DESs) have also been employed as green catalysts for the synthesis of 2-substituted benzothiazoles under solvent-free conditions, with one study reporting a 78% yield for this compound. rsc.orgrsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of 2-phenylbenzothiazoles, offering significant advantages in terms of efficiency and reaction control. tandfonline.comclockss.org

A notable approach involves the one-step condensation of 2-aminothiophenol with substituted benzaldehydes. tandfonline.com Under microwave irradiation, this reaction proceeds rapidly, yielding a variety of this compound derivatives in excellent yields. tandfonline.com The use of sodium metabisulfite (B1197395) as a mild oxidant in a solvent like dimethylsulfoxide (DMSO) at 120°C has proven effective. tandfonline.com One of the key benefits of this microwave-assisted method is the often-simplified product isolation, which can sometimes circumvent the need for chromatographic purification. tandfonline.com

Another efficient microwave-assisted, solvent-free method involves the reaction of o-aminothiophenol with aromatic or aliphatic β-keto esters. clockss.org This eco-friendly approach produces 2-substituted benzothiazoles in excellent yields (93-99%) in a very short time frame. clockss.orgresearchgate.net The reaction is believed to proceed through the nucleophilic addition of the thiol group to the keto group of the β-keto ester, followed by the elimination of ethyl acetate. clockss.org

Lawesson's reagent has also been utilized as an efficient promoter in the solvent-free, microwave-assisted synthesis of 2-substituted benzothiazoles from carboxylic acids and 2-aminophenol, demonstrating the versatility of microwave technology in this field. thieme-connect.de

Aqueous Reaction Media

The use of water as a reaction solvent is a cornerstone of green chemistry, offering environmental benefits and often unique reactivity. The synthesis of 2-phenylbenzothiazoles in aqueous media has been explored to develop more sustainable protocols. rsc.org

One eco-friendly approach involves the condensation of 2-aminothiophenol with aldehydes in the presence of a laccase/DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) cooperative catalytic system. rsc.org This method utilizes air or O2 as the oxidant at ambient temperature in water, representing a greener alternative to traditional methods that often rely on harsh oxidants and organic solvents. rsc.org

Another strategy employs a modified mesoporous silica material as a catalyst for the reaction between 2-aminothiophenol disulfide and substituted benzaldehydes in water under an oxygen atmosphere at 100°C. mdpi.com This heterogeneous catalytic system allows for good yields of this compound derivatives. mdpi.com The development of such water-based, reusable catalytic systems is a significant step towards more environmentally benign synthetic processes for this important class of compounds. mdpi.com

Polymer-Supported Synthesis Methodologies

Polymer-supported synthesis offers advantages in terms of simplified purification and the potential for automation. This methodology has been applied to the synthesis of this compound derivatives, facilitating the isolation of products and recycling of reagents.

A notable example is the use of resin-bound 2-aminobenzenethiol for the solid-phase synthesis (SPS) of 2-benzothiazolyl amino acids and peptides. nih.gov In this approach, 2-aminobenzenethiol is attached to a trityl-type resin, which then serves as a solid support for the subsequent coupling with Fmoc-amino acids. nih.gov This method allows for the efficient construction of complex molecules containing the this compound scaffold. nih.gov

Another approach utilizes mesoporous poly(melamine–formaldehyde) as a heterogeneous organocatalyst for the synthesis of 2-substituted benzothiazoles. mdpi.com This sustainable technique demonstrates the potential of polymer-based catalysts in promoting the formation of the benzothiazole ring system. mdpi.com

One-Pot Reaction Protocols for this compound Synthesis

One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant benefits in terms of efficiency, reduced waste, and simplified procedures. Several one-pot protocols have been developed for the synthesis of 2-phenylbenzothiazoles.

One such method involves the reaction of substituted benzothiazole and substituted benzylamine (B48309) in the presence of K2S2O8 as an oxidant. google.com This one-pot synthesis is reported to have high product yields, low cost, and mild reaction conditions, making it suitable for industrial production. google.com

Another efficient one-pot strategy involves the coupling of gem-dibromomethylarenes with o-aminobenzenethiols. core.ac.uk This method provides 2-aryl benzothiazoles in high yields under mild conditions, with the advantages of short reaction times and easy product isolation. core.ac.uk A copper-catalyzed "one-pot" ball milling method has also been reported for the synthesis of this compound at room temperature in the absence of a solvent, highlighting a move towards more environmentally friendly and economical processes. google.com

Functionalization and Derivatization Strategies of the this compound Core

The functionalization and derivatization of the this compound core are crucial for tuning its chemical and physical properties for various applications. mdpi.comnih.gov

Substitution Patterns and Their Influence on Synthesis

The nature and position of substituents on both the phenyl ring and the benzothiazole nucleus significantly influence the synthetic routes and the properties of the resulting derivatives. researchgate.netrsc.org The synthesis of mono- and difluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, for example, has required modifications to established methods like the Jacobsen cyclization to obtain pure regioisomers. researchgate.net The presence of various functional groups can affect the reactivity and selectivity of C-H functionalization reactions. rsc.org The electronic effects of substituents (electron-donating or electron-withdrawing) can also impact the efficiency of the synthetic methods. rsc.org

Introduction of Phosphorous and Silane (B1218182) Pincer Ligands

The introduction of phosphorous and silane pincer ligands onto the this compound scaffold has opened up new avenues in coordination chemistry and catalysis. mdpi.comresearchgate.net The synthesis of these derivatives often involves the functionalization of a pre-formed 2-(2'-aminophenyl)benzothiazole. mdpi.com For instance, the amino group can be reacted with various phosphorous-containing electrophiles to introduce phosphine (B1218219) or phosphonate (B1237965) moieties. mdpi.comresearchgate.net These pincer ligands can then be used to coordinate with transition metals, leading to complexes with interesting photophysical and catalytic properties. mdpi.com The synthesis of silylene-bridged diamide (B1670390) ligands bearing phenylbenzothiazole substituents has also been reported, further expanding the coordination chemistry of this versatile scaffold. mdpi.com

Synthesis of Silylated this compound Derivatives

The introduction of silyl (B83357) groups into the this compound framework is a key strategy for modifying its photophysical properties and for creating new photoactive materials. nih.gov The silylation of this compound derivatives, particularly those containing reactive functional groups like amino moieties, allows for their incorporation into larger structures, such as siloxane polymers. nih.govresearchgate.net

A primary method for synthesizing silylated this compound derivatives involves the reaction of an amino-substituted this compound with a silylating agent. researchgate.net For instance, amino phenylbenzothiazole isomers can be mono-silylated on the amino group using reagents like 3-isocyanatopropyltriethoxysilane (B1197299) (IPTES). researchgate.net This approach has been successfully used to prepare photoactive silylated benzothiazoles that can be chemically immobilized on surfaces, for example, by bonding with silica. researchgate.net

Detailed research has demonstrated the synthesis of new photoluminescent this compound derivatives which are then used as precursors for silylated derivatives. nih.gov The general procedure involves synthesizing amino-functionalized 2-phenylbenzothiazoles first, followed by a reaction to introduce the silyl group. researchgate.net These silylated compounds exhibit absorption in the ultraviolet range and emission in the blue region, making them suitable for various photophysical applications. nih.govresearchgate.net

Another synthetic route involves the reaction of 2-(trimethylsilyl)benzothiazole (B1580982) with acylating agents. For example, its reaction with ethyl chloroformate can produce benzothiazole-2-carboxylic acid in a 90% yield. thieme-connect.de Similarly, reaction with benzoyl chloride yields 2-benzoylbenzothiazole. thieme-connect.de These reactions demonstrate the utility of the silyl group as a reactive site for further functionalization of the benzothiazole core.

The following table summarizes a synthetic approach to silylated this compound derivatives, starting from precursor benzothiazoles.

| Precursor Compound | Silylating Agent | Product | Key Features | Reference |

| Amino phenylbenzothiazole isomers | 3-Isocyanatopropyltriethoxysilane (IPTES) | Mono-silylated amino phenylbenzothiazole | Photoactive; can be immobilized on silica surfaces. | researchgate.net |

| 2-(Trimethylsilyl)benzothiazole | Ethyl chloroformate | Benzothiazole-2-carboxylic acid | High yield (90%) functionalization. | thieme-connect.de |

| 2-(Trimethylsilyl)benzothiazole | Benzoyl chloride | 2-Benzoylbenzothiazole | Acylation at the 2-position of the benzothiazole ring. | thieme-connect.de |

Advanced Spectroscopic and Characterization Techniques in 2 Phenylbenzothiazole Research

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and bond vibrations characteristic of the 2-Phenylbenzothiazole molecular structure.

FTIR spectroscopy measures the absorption of infrared radiation by this compound, causing molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint of the molecule. The analysis of benzothiazole (B30560) and its derivatives reveals characteristic absorption bands. For heteroaromatic structures, C-H stretching vibrations are typically expected in the 3100-3000 cm⁻¹ region researchgate.net. The C=N stretching vibration within the thiazole (B1198619) ring is a key identifier and is often observed in the range of 1640-1412 cm⁻¹ researchgate.net. Aromatic C=C stretching vibrations from both the phenyl and benzo groups give rise to signals in the 1600-1450 cm⁻¹ range nih.gov.

Table 1: Characteristic FTIR Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3100 - 3000 | researchgate.net |

| C=N Stretch (Thiazole Ring) | 1640 - 1412 | researchgate.net |

| Aromatic C=C Stretch | 1600 - 1450 | nih.gov |

Note: The exact peak positions can vary based on the sample's physical state and the specific substituents on the benzothiazole core.

Raman spectroscopy serves as a complementary technique to FTIR. It involves inelastic scattering of monochromatic light, providing information on vibrational modes. Studies on benzothiazole derivatives show that Raman spectra are effective for identifying the molecular structure researchgate.netnih.govesisresearch.org. The symmetric vibrations of the aromatic rings often produce strong signals in Raman spectra, which may be weak in FTIR. For instance, the breathing modes of the benzene (B151609) and benzothiazole rings are characteristic features in the Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen and carbon atoms.

Proton NMR (¹H NMR) provides information about the number, connectivity, and environment of hydrogen atoms. In the ¹H NMR spectrum of this compound, the protons on the fused benzene ring and the pendant phenyl ring resonate in the aromatic region, typically between 7.0 and 8.5 ppm. A study reported the following chemical shifts for this compound in a CDCl₃ solvent rsc.org. The protons on the phenyl group adjacent to the thiazole ring and the protons on the benzothiazole moiety show distinct signals and coupling patterns that allow for their unambiguous assignment.

Table 2: ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

| 8.10 - 8.07 | Multiplet | 3H | Protons on the phenyl ring and one proton on the benzothiazole ring | rsc.org |

| 7.89 | Doublet (J = 8 Hz) | 1H | Aromatic proton on the benzothiazole ring | rsc.org |

| 7.57 - 7.46 | Multiplet | 4H | Aromatic protons on both rings | rsc.org |

| 7.37 | Triplet (J = 8 Hz) | 1H | Aromatic proton on the benzothiazole ring | rsc.org |

Carbon-13 NMR (¹³C NMR) spectroscopy details the carbon framework of the molecule. The spectrum of this compound shows several signals in the aromatic region (120-170 ppm), corresponding to the thirteen carbon atoms in the molecule. The quaternary carbon of the C=N bond is characteristically shifted downfield. Specific chemical shift assignments have been reported from analysis in a CDCl₃ solvent rsc.org.

Table 3: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Reference |

| 168.05 | rsc.org |

| 154.14 | rsc.org |

| 135.05 | rsc.org |

| 133.61 | rsc.org |

| 130.95 | rsc.org |

| 129.00 | rsc.org |

| 127.60 | rsc.org |

| 126.30 | rsc.org |

| 125.17 | rsc.org |

| 123.23 | rsc.org |

| 121.60 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₁₃H₉NS, corresponding to a molecular weight of approximately 211.28 g/mol spectrabase.comnist.govnist.gov. In electron ionization (EI) mass spectrometry, the spectrum typically shows a prominent molecular ion (M⁺) peak. For this compound, the molecular ion peak at an m/z of 211 is often the base peak (the most intense peak in the spectrum), indicating the stability of the aromatic system rsc.org.

Fragmentation of the molecular ion provides further structural proof. Common fragmentation pathways for such aromatic heterocyclic compounds involve the cleavage of bonds connecting the substituent to the main ring system or the rupture of the heterocyclic ring itself.

Table 4: Key Mass Spectrometry Data for this compound

| m/z Value | Relative Intensity | Interpretation | Reference |

| 211 | 100% | Molecular Ion [M]⁺ (Base Peak) | rsc.org |

| 208 | 26.6% | Loss of H atoms | rsc.org |

| 69 | 16.1% | Fragment ion | rsc.org |

Electronic Absorption and Fluorescence Spectroscopy in Solution and Solid State

Electronic absorption and fluorescence spectroscopy are fundamental tools for investigating the photophysical properties of this compound derivatives. These techniques provide insights into the electronic transitions and de-excitation pathways of these molecules in both solution and solid forms. A series of 2-arylbenzothiazoles have been synthesized and their electronic absorption and fluorescence have been systematically studied. nih.gov

The absorption spectra of these compounds are typically characterized by intense bands in the ultraviolet (UV) region, corresponding to π–π* electronic transitions within the conjugated aromatic system. The position and intensity of these absorption bands can be influenced by the solvent environment and the nature of substituents on the phenyl and benzothiazole rings. nih.gov

Fluorescence spectroscopy reveals the emissive properties of these compounds. Upon excitation at an appropriate wavelength, many this compound derivatives exhibit strong fluorescence, often with large Stokes shifts, which is the difference between the absorption and emission maxima. This property is particularly valuable in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. The fluorescence quantum yield and lifetime are critical parameters that are also determined using this technique, providing a measure of the efficiency of the emission process. In the solid state, the fluorescence of this compound derivatives can be significantly different from that in solution due to intermolecular interactions and restrictions on molecular motion. rsc.org

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a powerful tool for probing the electronic structure of molecules and their interactions with the surrounding medium. In the context of this compound derivatives, solvatochromic studies reveal the sensitivity of their absorption and emission spectra to the polarity of the solvent. nih.gov

Generally, an increase in solvent polarity can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption and fluorescence maxima, depending on the nature of the electronic transition and the difference in dipole moment between the ground and excited states. For many this compound derivatives, a red shift is observed in more polar solvents, indicating a larger dipole moment in the excited state. This behavior is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting part of the molecule upon photoexcitation.

The fluorescence of these compounds is also highly sensitive to the environment. In addition to solvent polarity, factors such as viscosity and the ability of the solvent to form hydrogen bonds can significantly impact the fluorescence quantum yield and lifetime. For instance, in viscous media, the restriction of intramolecular rotations can suppress non-radiative decay pathways, leading to enhanced fluorescence.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. This phenomenon is a hallmark of certain this compound derivatives, particularly those bearing a hydroxyl group at the ortho-position of the phenyl ring, such as 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT). frontiersin.orgresearchgate.net

Upon photoexcitation, the acidity and basicity of different parts of the molecule can change dramatically. In HBT, the phenolic proton becomes more acidic, and the nitrogen atom of the thiazole ring becomes more basic in the excited state. This facilitates the transfer of the proton from the hydroxyl group to the nitrogen atom, leading to the formation of a transient keto-tautomer. frontiersin.org This tautomer has a different electronic structure and is responsible for a new, largely Stokes-shifted fluorescence band in the green-yellow region of the spectrum. frontiersin.org

The ESIPT process is extremely fast, occurring on a picosecond or even femtosecond timescale. The dual emission observed from both the initial enol form and the proton-transferred keto form is a characteristic feature of ESIPT-capable molecules. The relative intensity of these two emission bands is highly sensitive to the environment, including solvent polarity and hydrogen-bonding ability, making these compounds useful as fluorescent probes. researchgate.net The ESIPT mechanism provides a pathway for efficient solid-state luminescence with a large Stokes shift, which is important for applications in organic electronics and bio-imaging. researchgate.net

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govmdpi.com This behavior is contrary to the common aggregation-caused quenching (ACQ) effect, where aggregation typically leads to a decrease in fluorescence intensity.

Certain derivatives of this compound have been shown to exhibit AIE properties. The mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state. In dilute solutions, these molecules can undergo rapid intramolecular rotations, which serve as non-radiative decay channels, quenching the fluorescence. However, in the aggregated state, these rotations are sterically hindered, which blocks the non-radiative pathways and promotes radiative decay, leading to strong fluorescence emission. researchgate.net

The AIE phenomenon has significant implications for the development of highly emissive materials for applications such as OLEDs, chemical sensors, and bio-imaging, where high solid-state quantum yields are desirable. mdpi.comrsc.org

The photophysical properties of this compound can be finely tuned by introducing various substituents onto its aromatic rings. The nature and position of these substituents can have a profound impact on the absorption and emission wavelengths, quantum yields, and other photophysical parameters. nih.gov

Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, when attached to the phenyl ring, generally cause a bathochromic (red) shift in both the absorption and emission spectra. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups tend to cause a hypsochromic (blue) shift or a smaller red shift by lowering the lowest unoccupied molecular orbital (LUMO) energy level. nih.gov

The Hammett substituent constants can often be used to correlate the electronic effects of substituents with the observed shifts in absorption and emission wavelengths. nih.gov Furthermore, substituents can also influence the planarity of the molecule, which in turn affects the extent of π-conjugation and, consequently, the photophysical properties. Strategic placement of bulky substituents can be used to control intermolecular interactions and prevent aggregation-caused quenching in the solid state. nih.gov

X-ray Diffraction (XRD) Analysis for Crystalline Structures

The crystal packing of these molecules, including intermolecular interactions such as π-π stacking and hydrogen bonding, can be elucidated through XRD analysis. These interactions play a significant role in the solid-state photophysical and electronic properties of the material. For instance, the degree of π-π stacking can influence charge transport in organic semiconductor applications.

Powder XRD is also used to characterize the crystalline nature of bulk materials, identify different polymorphic forms, and determine the degree of crystallinity. Polymorphism, the ability of a substance to exist in more than one crystal form, can have a significant impact on the material's properties, including its solubility, melting point, and solid-state fluorescence.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com DSC is widely employed to investigate the thermal properties of this compound derivatives, providing valuable information about their melting points, glass transitions, and thermal stability. researchgate.net

A typical DSC thermogram of a crystalline this compound derivative will show a sharp endothermic peak corresponding to its melting point. The temperature and enthalpy of this transition are important parameters for material characterization and purity assessment. For amorphous or semi-crystalline materials, a step-like change in the baseline of the DSC curve may be observed, which corresponds to the glass transition temperature (Tg).

DSC can also be used to study phase transitions and polymorphism. Different crystalline forms of a compound will typically have different melting points and enthalpies of fusion, which can be detected by DSC. The thermal stability of these compounds can also be assessed by observing the onset of decomposition, which is usually seen as an exothermic or endothermic event at higher temperatures. This information is critical for determining the processing conditions and operational lifetime of materials used in devices like OLEDs.

Theoretical and Computational Studies of 2 Phenylbenzothiazole

Density Functional Theory (DFT) Calculations of 2-Phenylbenzothiazole

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecular systems. For this compound and its derivatives, DFT calculations provide valuable insights into their behavior at the molecular level. These theoretical studies are instrumental in understanding the molecule's stability, reactivity, and potential applications. Calculations are often performed using various functionals, such as B3LYP, in conjunction with basis sets like 6-31G(d,p) and 6-31+G(d,p), and can be conducted in both gas and aqueous phases to simulate different environments. sciencepublishinggroup.comresearchgate.net

Stability and Reactivity Analysis

Theoretical studies on this compound derivatives have utilized DFT to analyze their stability and reactivity. The stability of these compounds can be assessed through their Gibbs free energy. For instance, fluorinated derivatives of this compound have been shown to be the most stable among a series of studied compounds. sciencepublishinggroup.comresearchgate.net

The reactivity of these molecules is also a key area of investigation. It has been found that derivatives such as 2-(4-aminophenyl) benzothiazoles are the most reactive. sciencepublishinggroup.comresearchgate.net The electrophilic centers of these molecules are of particular interest, as they can form adducts with the nucleophilic centers of biomolecules like DNA, which is a mechanism that can disrupt tumor cell proliferation. sciencepublishinggroup.comresearchgate.net Computational analyses have identified the carbon atoms C4, C5, and C6 of the benzothiazole (B30560) ring as the most electrophilic sites. sciencepublishinggroup.comresearchgate.net This information is crucial for understanding the potential biological interactions of these compounds.

The chemical hardness and potential, electronegativity, and electrophilicity index are parameters that can be calculated to provide a quantitative measure of reactivity. A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of higher chemical reactivity and lower kinetic stability. researchgate.net

Table 1: Calculated Reactivity and Stability Parameters for this compound Derivatives (Note: The data presented here is illustrative and based on findings from theoretical studies. Actual values can vary depending on the specific derivative and computational method.)

| Derivative | Relative Stability | Relative Reactivity | Most Electrophilic Centers |

| Fluorinated this compound | High | Low | C4, C5, C6 |

| 2-(4-aminophenyl) benzothiazole | Low | High | C4, C5, C6 |

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of this compound are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netniscpr.res.in A smaller energy gap suggests that the molecule can be easily excited and is therefore more reactive. researchgate.net

The distribution of HOMO and LUMO provides insights into the charge transfer characteristics within the molecule. niscpr.res.in In conjugated molecules like this compound, intramolecular charge transfer (ICT) can occur from an electron-donating part of the molecule to an electron-accepting part through the π-conjugated system. niscpr.res.in This ICT is a key factor in the bioactivity of many molecules. niscpr.res.in DFT calculations can map the electron density of the HOMO and LUMO, revealing the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for this compound Derivatives (Illustrative Values)

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| This compound | -6.2 | -1.8 | 4.4 |

| 2-(4-aminophenyl) benzothiazole | -5.5 | -1.5 | 4.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is calculated from the electron density and provides a color-coded map of the electrostatic potential on the molecular surface. researchgate.net

Different colors on the MEP map correspond to different values of the electrostatic potential. Regions of negative electrostatic potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential, usually depicted in blue, are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential. The MEP map is therefore instrumental in identifying the sites for hydrogen bonding and other non-covalent interactions. researchgate.net

Protonic Affinity and Preferential Protonation Sites

Theoretical studies using DFT have been employed to determine the proton affinity and identify the most likely sites of protonation in this compound and its derivatives. sciencepublishinggroup.comresearchgate.net Understanding where a molecule is likely to be protonated is important for predicting its behavior in biological systems and its interaction with other molecules. sciencepublishinggroup.comresearchgate.net

Conformation and Tautomerism Studies

The three-dimensional structure and potential for different isomeric forms are crucial to the function of a molecule. DFT calculations are used to investigate the conformational landscape and tautomeric equilibria of this compound and its derivatives.

Conformational analysis involves identifying the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. For derivatives such as 2-(2-hydroxyphenyl)benzothiazole (B1206157), multiple conformers are possible, and their relative energies can be calculated to determine the most stable conformation. researchgate.net Similarly, for 2-(4-methoxyphenyl)benzo[d]thiazole, computational studies have identified the most stable conformer, which serves as the basis for further calculations of the molecule's properties. mdpi.com

Tautomerism, the interconversion of constitutional isomers, is another important aspect that can be studied using DFT. For certain derivatives of this compound, such as those with hydroxyl or amino groups, different tautomeric forms may exist. For example, in 2-(2-hydroxyphenyl)benzothiazole, keto-enol tautomerism is possible, and calculations have shown that the enol forms are generally more stable than the keto tautomers. researchgate.net

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) play a critical role in determining the structure and function of molecules in various chemical and biological systems. nih.gov The NCI index is a computational tool based on the electron density and its derivatives that allows for the identification and visualization of weak interactions. nih.gov

NCI analysis can distinguish between different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsion, based on the sign of the second eigenvalue (λ2) of the electron density Hessian. nih.gov

Hydrogen bonds are characterized by a negative value of λ2 (λ2 < 0).

van der Waals interactions have a λ2 value close to zero (λ2 ≈ 0).

Steric repulsion is indicated by a positive value of λ2 (λ2 > 0).

NCI plots use a color code to visualize these interactions. Typically, blue areas represent strong attractive interactions like hydrogen bonds, green areas indicate weak van der Waals interactions, and red areas signify repulsive interactions. researchgate.net This analysis provides a detailed picture of the non-covalent interactions that stabilize the molecular structure and mediate its interactions with other molecules.

Computational chemistry has emerged as a powerful tool for investigating the properties and potential applications of this compound and its derivatives at a molecular level. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies provide deep insights into how these compounds interact with biological targets and what structural features are crucial for their activity.

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. For this compound derivatives, docking studies have been employed to explore their binding modes with various protein targets, shedding light on their potential as therapeutic agents.

Docking simulations have revealed that this compound derivatives can effectively bind to a range of protein targets, often through a combination of non-covalent interactions. These interactions are critical for the stability of the ligand-protein complex. Studies have shown that the benzothiazole core and its phenyl substituent engage in various interactions, including hydrogen bonding, hydrophobic contacts, and pi-pi stacking with amino acid residues in the protein's binding pocket. tandfonline.com

For instance, in studies investigating their potential as anticancer agents, derivatives have been docked into the binding site of the MDM2 protein, a key regulator of the p53 tumor suppressor. tandfonline.com These simulations demonstrate that the interactions are diverse, with the specific nature of the substituted phenyl rings dictating the binding mode and affinity. tandfonline.com The chemical characteristics of the substituents are crucial; some promote favorable interactions like hydrogen bonding or hydrophobic contacts, thereby enhancing binding affinity. tandfonline.com Similarly, computational studies have explored the binding of benzothiazole derivatives to the SARS-CoV-2 main protease (Mpro) and the human angiotensin-converting enzyme 2 (ACE2) receptor, identifying key binding affinities and interactions. nih.gov

Another study analyzed the interaction between a benzothiazole derivative and lysozyme (B549824), revealing that the binding is predominantly driven by aromatic and hydrophobic Van der Waals interactions. mdpi.com Specifically, T-shaped π-π stacking interactions between the benzene (B151609) ring of the benzothiazole moiety and the tryptophan residue (TRP108) of lysozyme were identified as crucial. mdpi.com Conventional hydrogen bonds with residues like ASN103 further contribute to the stability of the complex. mdpi.com The binding of this compound derivatives to aggregated Aβ has also been investigated, showing that substitutions at the 6- and 4'-positions with electron-donating groups lead to high binding affinity. nih.gov

Table 1: Summary of Molecular Docking Studies on this compound Derivatives

| Target Protein | Key Interacting Residues | Type of Interactions Observed | Binding Energy / Score | Reference |

|---|---|---|---|---|

| MDM2 | Not specified | Hydrogen bonding, pi-pi stacking, hydrophobic interactions, electrostatic forces | -44.89 to -79.39 kcal/mol (ΔG bind) | tandfonline.com |

| Lysozyme | TRP108, ASN103, ASP101 | Aromatic (T-shaped π-π stacking), hydrophobic, conventional hydrogen bonding | Not specified | mdpi.com |

| SARS-CoV-2 Mpro & ACE2 | Not specified | Not specified | High predictive docking scores | nih.gov |

| p56lck Kinase | Not specified | Interactions with hinge region, allosteric site, and activation loop | Not specified | biointerfaceresearch.com |

| S. aureus MurD | Not specified | Not specified | IC50 of 13.37 μM for compound 5d | nih.gov |

Computational models are pivotal in elucidating the structure-activity relationships (SAR) of this compound derivatives. By systematically modifying the structure and calculating the corresponding change in predicted activity or binding affinity, researchers can identify the key molecular features responsible for a desired biological effect.

For example, in the development of dual inhibitors for soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), SAR studies indicated that trifluoromethyl groups on the aromatic rings of benzothiazole-phenyl analogs were well-tolerated by the target enzymes when placed at the ortho and para positions. nih.govresearchgate.netnih.gov This highlights how specific substitutions can be strategically used to modulate activity.

In the context of anticancer activity, the antiproliferative effects of this compound derivatives are often linked to structural modifications at the C-2 position. researchgate.net Computational studies on p53-MDM2 inhibitors have shown that the size and chemical nature of substituents on the phenyl ring can either facilitate or impede proper binding, directly impacting the compound's potency. tandfonline.com

Furthermore, Density Functional Theory (DFT) has been used to examine the electronic and structural characteristics of substituted hydroxy-2-arylbenzothiazole derivatives to predict their antioxidant potential. researchgate.netasianpubs.org These studies found that antioxidant activity increases with a smaller energy gap (ΔE), lower ionization potential (IP), and lower hardness (η). researchgate.netasianpubs.org Specifically, the introduction of strongly electron-withdrawing substituents like –NO2 and –CN groups on the phenyl ring was found to enhance the antioxidant effect. researchgate.netasianpubs.org This provides a clear computational basis for the SAR, linking electronic properties to biological function.

Table 2: Computationally Derived Structure-Activity Relationships for this compound Derivatives

| Derivative/Modification | Target/Activity | Computational Finding | Reference |

|---|---|---|---|

| Hydroxy-2-arylbenzothiazoles with electron-withdrawing groups (-NO2, -CN) | Antioxidant | Enhanced activity correlated with lower energy gap (ΔE) and ionization potential (IP). | researchgate.netasianpubs.org |

| Benzothiazole-phenyl analogs with trifluoromethyl groups | sEH/FAAH Inhibition | Substituents at ortho and para positions are well-tolerated by the enzymes. | nih.govresearchgate.netnih.gov |

| Varied substituents on the phenyl ring | p53-MDM2 Inhibition | The size and chemical properties of substituents are crucial for binding affinity and can enhance interactions through hydrogen bonding or hydrophobic contacts. | tandfonline.com |

Advanced Applications of 2 Phenylbenzothiazole in Medicinal Chemistry and Biological Sciences

Anticancer and Antitumor Research

The 2-phenylbenzothiazole core structure has been the subject of extensive research, leading to the development of numerous derivatives with potent and selective anticancer and antitumor properties. These compounds have shown remarkable activity against a variety of human cancer cell lines, including those of the breast, colon, ovary, and lung. researchgate.net The antitumor potential of this compound derivatives has been recognized for decades, with ongoing studies aiming to enhance their efficacy and understand their mechanisms of action.

The versatility of the this compound scaffold allows for chemical modifications that can significantly influence its biological activity. For instance, the introduction of substituents on both the phenyl and the benzothiazole (B30560) rings has led to the discovery of compounds with enhanced cytotoxic effects against cancer cells. Research has demonstrated that these structural modifications can modulate the compound's interaction with biological targets, leading to improved anticancer profiles.

A notable example is the development of organometallic complexes incorporating this compound ligands. Ruthenium(II) and osmium(II) complexes of this compound derivatives have exhibited antiproliferative activity in the low micromolar range, proving to be significantly more potent than the free ligands. nih.gov These findings highlight the potential of synergistic effects between the metallic center and the bioactive this compound scaffold in designing novel anticancer agents.

| Compound | Cancer Cell Line | Observed Activity |

|---|---|---|

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) | MCF-7 (Breast), IGROV-1 (Ovarian) | Potent and selective antitumor properties. |

| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610) | Human cancer cell lines | Potent selective in vitro antitumor properties. researchgate.net |

| Organometallic Ruthenium(II) and Osmium(II) complexes of this compound | Various cancer cell lines | Antiproliferative activity in the low µM range. nih.gov |

Mechanisms of Action

The anticancer activity of this compound and its derivatives is attributed to a variety of mechanisms that disrupt cancer cell proliferation and survival. These mechanisms are often multifaceted and can be influenced by the specific structural features of each derivative.

DNA Adduct Formation

A significant mechanism of action for certain this compound derivatives is their ability to form covalent adducts with DNA. This interaction can lead to damage of the genetic material, ultimately triggering cell cycle arrest and apoptosis in cancer cells. The formation of these DNA adducts is often a result of metabolic activation of the parent compound within the cancer cells.

For instance, studies on 2-(4-aminophenyl)benzothiazoles have shown that these compounds can generate DNA adducts specifically in sensitive tumor cells, both in vitro and in vivo. The compound 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), for example, has been observed to form a major DNA adduct in sensitive MCF-7 breast cancer cells. The formation of these adducts is concentration-dependent and accumulates over time, leading to significant DNA damage.

Tyrosine Kinase Inhibition

Protein tyrosine kinases are crucial regulators of cellular processes such as proliferation, differentiation, and survival. Their dysregulation is a common feature in many cancers, making them attractive targets for anticancer drug development. Substituted 2-phenylbenzothiazoles have been identified as effective inhibitors of various tyrosine kinases.

These compounds can mimic the binding of ATP to the kinase's active site, thereby blocking the phosphorylation cascade that drives cancer cell growth. The inhibition of tyrosine kinases by this compound derivatives represents a key mechanism for their anticancer effects.

Inhibition of Specific Kinases (e.g., VEGFR-2, BRAF)

Further research has pinpointed the specific kinases that are targeted by this compound derivatives. Among these are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the BRAF kinase, both of which play critical roles in tumor angiogenesis and proliferation.

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. VEGFR-2 is a key mediator of this process. Several novel 2-aminobenzothiazole (B30445) hybrids have been synthesized and shown to be potent inhibitors of VEGFR-2. For example, a hybrid linked to a thiazolidine-2,4-dione moiety demonstrated significant VEGFR-2 inhibitory activity with an IC50 of 91 nM. nih.govnih.gov

BRAF Inhibition: The BRAF gene is frequently mutated in various cancers, leading to the constitutive activation of the MAPK signaling pathway and uncontrolled cell growth. Novel 2-acetamido, 6-carboxamide substituted benzothiazoles have been designed as potential inhibitors of the oncogenic BRAFV600E kinase. One such derivative, 2-acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide, exhibited significant inhibition of BRAFV600E kinase activity with an IC50 of 7.9 μM. nih.gov

| Derivative Class | Target Kinase | Key Findings |

|---|---|---|

| 2-aminobenzothiazole hybrids | VEGFR-2 | Compound 4a showed potent inhibition with an IC50 of 91 nM. nih.govnih.gov |

| 2-acetamido, 6-carboxamide substituted benzothiazoles | BRAF V600E | Compound 22 exhibited an IC50 of 7.9 μM. nih.gov |

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, allowing for their uncontrolled growth. A crucial aspect of the anticancer activity of this compound derivatives is their ability to induce apoptosis in cancer cells.

This induction of apoptosis can occur through various pathways. Some derivatives have been shown to cause DNA damage, which in turn activates apoptotic signaling cascades. For example, a novel benzothiazole derivative was found to induce DNA damage and potent G2/M arrest in cancer cells, leading to apoptosis. mdpi.com Other derivatives may directly target key proteins involved in the apoptotic process. Studies have shown that some 2-substituted benzothiazoles can induce apoptosis by disrupting the mitochondrial membrane potential and downregulating key signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR. researchgate.net Furthermore, a novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, has been demonstrated to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway. frontiersin.org

Interference with Glucose Metabolism in Cancer Cells

Cancer cells are known to exhibit altered metabolic pathways, most notably an increased reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. While the direct and detailed mechanisms of how this compound interferes with glucose metabolism in cancer cells are not extensively documented in the reviewed literature, the broader class of benzothiazole derivatives has been implicated in modulating metabolic alterations in tumors. nih.gov The antiproliferative effects of some anticancer agents are linked to their ability to interfere with the glucose utilization of cancer cells, thereby starving them of energy. researchgate.net

Topoisomerase and Telomerase Inhibition

Derivatives of this compound have been identified as potent inhibitors of human topoisomerase IIα, a crucial enzyme in DNA replication and chromosome organization. Certain 3-amino-2-(substituted benzyl)-1,3-benzothiazol-3-ium salts have demonstrated remarkable inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. For instance, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate (B104242) (BM3) was found to be a highly effective human topoisomerase IIα inhibitor with an IC50 value of 39 nM. Mechanistic studies suggest that these compounds may not function as traditional DNA intercalators or topoisomerase poisons but rather as DNA minor groove-binding agents that interact directly with the enzyme.

While direct inhibition of telomerase by this compound derivatives is a developing area of research, the inhibition of topoisomerase II is relevant in the context of telomerase-negative cancers. In cancer cells that lack telomerase, telomeres are maintained through an alternative recombination mechanism known as the alternative lengthening of telomeres (ALT) pathway. Topoisomerase II is implicated in resolving the complex DNA structures that arise during this process. Therefore, the inhibition of topoisomerase II by this compound derivatives could represent a therapeutic strategy for suppressing the proliferation of telomerase-negative cancers that rely on the ALT pathway.

Cytotoxicity Evaluation in Various Cancer Cell Lines (e.g., MCF-7, A549, LoVo, PC3, H460, HCA-7)

The cytotoxic effects of this compound derivatives have been extensively evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. These compounds have shown particular promise against breast (MCF-7), lung (A549, H460), and colon (HCA-7) cancer cell lines. While specific data for the LoVo colon cancer cell line is not extensively detailed in the reviewed literature, the activity against other colon cancer lines like HCA-7 suggests potential efficacy.

A series of novel this compound derivatives have been synthesized and tested, with many exhibiting moderate to good anti-breast cancer activity. For example, certain fluorinated 2-(4-aminophenyl)benzothiazoles were found to be potently cytotoxic in MCF-7 cells with GI50 values less than 1 nM. Similarly, new benzothiazole hybrids have shown significant cytotoxic effects against various cell lines. For instance, one such hybrid demonstrated an IC50 of 3.84 µM against MCF-7 cells.

In lung cancer cell lines such as A549 and H460, this compound-based compounds have also shown notable activity. The IC50 values for some derivatives against A549 cells have been reported in the low micromolar range. For the HCA-7 colon cancer cell line, a series of N-phenyl-2,2-dichloroacetamide derivatives containing the this compound scaffold were evaluated, with one of the most effective compounds showing an IC50 of 10.5 μM. Although specific IC50 values for this compound derivatives against the PC3 prostate cancer cell line are not as widely reported, the general cytotoxic profile of this class of compounds suggests potential activity.

| Compound/Derivative | MCF-7 (Breast) IC50/GI50 | A549 (Lung) IC50 | LoVo (Colon) IC50 | PC3 (Prostate) IC50 | H460 (Lung) IC50 | HCA-7 (Colon) IC50 |

|---|---|---|---|---|---|---|

| Fluorinated 2-(4-aminophenyl)benzothiazoles | < 1 nM | Data Not Available | Data Not Available | > 10 µM | Data Not Available | Data Not Available |

| Benzothiazole Hybrid 4a | 3.84 µM | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| This compound tagged 1,2,3-triazole (8b) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| This compound tagged 1,2,3-triazole (8f) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| This compound tagged 1,2,3-triazole (8i) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| N-phenyl-2,2-dichloroacetamide derivative (25) | 9.4 µM | Data Not Available | Data Not Available | Data Not Available | 6.5 µM | 10.5 µM |

Development of Prodrugs for Enhanced Delivery

A significant challenge in the clinical development of some potent this compound anticancer agents is their low aqueous solubility, which can limit their bioavailability and administration routes. To overcome this, researchers have focused on the development of water-soluble prodrugs. A notable example is Phortress, a prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203). nih.gov

The prodrug strategy involves chemically modifying the active drug to create a more soluble, inactive precursor that, once administered, is converted back to the active form in the body. For the antitumor 2-(4-aminophenyl)benzothiazoles, amino acid conjugation to the exocyclic primary amine has been a successful approach. nih.gov Lysylamide prodrugs of these compounds have been shown to be water-soluble and chemically stable. nih.gov In preclinical models, these prodrugs are rapidly and quantitatively converted back to the parent amine. nih.gov This approach not only improves solubility for parenteral administration but can also lead to sustained plasma concentrations of the active drug, sufficient to elicit a cytotoxic effect on cancer cells. nih.gov

Metallacycles and Organometallic Complexes in Cancer Therapy

The incorporation of metal centers into this compound ligands has given rise to a new class of anticancer agents with enhanced potency. A series of organometallic ruthenium(II) and osmium(II) complexes derived from this compound have been synthesized and evaluated. These organometallic complexes have demonstrated significantly higher antiproliferative activity, often by an order of magnitude, compared to the free this compound ligands. The antiproliferative activity of these complexes is typically in the low micromolar range.

These metallacycles are designed to combine the bioactive properties of the this compound scaffold with the unique chemical attributes of the metal center. For example, half-sandwich transition metal complexes have been a focus of this research. The resulting organometallic compounds have shown stability in aqueous solutions, which is a crucial property for drug development. Furthermore, studies have investigated their interactions with biomolecules, cellular accumulation, and their ability to induce apoptosis in cancer cells. Fluorescence microscopy studies have revealed that some of these complexes colocalize with acidic organelles within cancer cells, suggesting a specific mechanism of cellular uptake and action.

Antimicrobial Activities

In addition to their anticancer properties, this compound and its derivatives have demonstrated significant antimicrobial activities, making them promising candidates for the development of new antibacterial and antifungal agents.

Antibacterial Efficacy

A variety of substituted this compound derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Research has shown that the substitution pattern on the 2-phenyl ring and the benzothiazole nucleus plays a crucial role in determining the antibacterial potency.